molecular formula C9H11N3 B2820718 2,3-Dimethyl-2H-indazol-5-amine CAS No. 221681-94-3

2,3-Dimethyl-2H-indazol-5-amine

Cat. No. B2820718
CAS RN: 221681-94-3
M. Wt: 161.208
InChI Key: IEKUCYHCKZEAAC-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazol-5-amine is a compound that is used in the field of medicinal chemistry . It is a white to slightly colored powdered solid and is used as a starting material in the commercial synthesis of pazopanib hydrochloride API .


Synthesis Analysis

The synthesis of 2,3-Dimethyl-2H-indazol-5-amine involves several strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of 2,3-Dimethyl-2H-indazol-5-amine is C9H11N3 . Its molecular weight is 161.20 .


Chemical Reactions Analysis

2,3-Dimethyl-2H-indazol-5-amine is a starting material in the commercial synthesis of pazopanib hydrochloride API . The exact chemical reactions involving this compound are not specified in the available resources.


Physical And Chemical Properties Analysis

2,3-Dimethyl-2H-indazol-5-amine has a density of 1.2±0.1 g/cm3 . Its boiling point is 366.9±22.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

2,3-Dimethyl-2H-indazol-5-amine serves as a valuable building block in medicinal chemistry. Researchers have explored its potential as a precursor for synthesizing pharmaceutical compounds. For instance, it plays a crucial role in the commercial synthesis of pazopanib hydrochloride, an anti-cancer drug used to treat renal cell carcinoma and soft tissue sarcoma . The compound’s unique structure and reactivity make it an attractive starting material for drug discovery.

Organic Synthesis

In organic synthesis, 2,3-dimethylindazole participates in diverse reactions. Researchers have employed it as a substrate for transition metal-catalyzed reactions, reductive cyclization processes, and other transformations . Its versatility allows for the construction of complex molecules, making it a valuable tool for synthetic chemists.

Safety and Hazards

The compound is harmful if swallowed . It is advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Indazole-containing derivatives, including 2,3-Dimethyl-2H-indazol-5-amine, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthetic approaches and exploring further biological activities of these compounds .

Mechanism of Action

Target of Action

2,3-Dimethyl-2H-indazol-5-amine is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage, making them important targets in the treatment of diseases such as cancer .

Mode of Action

It is known that indazole derivatives can inhibit, regulate, and/or modulate their targets . This interaction can lead to changes in the activity of the targeted kinases, potentially disrupting the cell cycle and inducing cell death in cancer cells .

Biochemical Pathways

The biochemical pathways affected by 2,3-Dimethyl-2H-indazol-5-amine are likely related to its targets. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, preventing the replication of damaged DNA and promoting apoptosis . Similarly, modulation of h-sgk could affect cell volume regulation, which is crucial for cell survival and function .

Pharmacokinetics

It is known that the compound is soluble in dmso and methanol , suggesting that it may be well-absorbed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of 2,3-Dimethyl-2H-indazol-5-amine’s action would depend on its specific targets and mode of action. Given its potential inhibitory effects on CHK1, CHK2, and h-sgk, the compound could induce cell cycle arrest and apoptosis in cancer cells . This could result in the reduction of tumor growth and potentially contribute to the treatment of cancer.

properties

IUPAC Name

2,3-dimethylindazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKUCYHCKZEAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-2H-indazol-5-amine

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